molecular formula C83H146N14O34S B10855432 tri-GalNAc biotin

tri-GalNAc biotin

Cat. No.: B10855432
M. Wt: 1916.2 g/mol
InChI Key: NHWBOGPIUOYMOB-PFPVVHCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triantennary N-acetylgalactosamine biotin is a biotinylated asialoglycoprotein receptor ligand used in lysosomal targeting chimera research and development. This compound comprises a triantennary N-acetylgalactosamine joined by a polyethylene glycol linker to biotin . It is primarily used for targeted protein degradation, particularly in liver cells, by exploiting the asialoglycoprotein receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triantennary N-acetylgalactosamine biotin involves conjugating triantennary N-acetylgalactosamine to biotin through a polyethylene glycol linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production methods for triantennary N-acetylgalactosamine biotin are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Triantennary N-acetylgalactosamine biotin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of triantennary N-acetylgalactosamine biotin include:

Major Products Formed

The major products formed from these reactions are biotinylated asialoglycoprotein receptor ligands, which can be used for targeted protein degradation .

Scientific Research Applications

Triantennary N-acetylgalactosamine biotin has numerous scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other compounds.

    Biology: Facilitates the study of protein degradation pathways and receptor-mediated endocytosis.

    Medicine: Employed in targeted drug delivery systems and therapeutic applications, particularly for liver diseases.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triantennary N-acetylgalactosamine biotin is unique in its ability to target extracellular proteins for degradation through the asialoglycoprotein receptor, making it particularly effective for liver-specific applications .

Properties

Molecular Formula

C83H146N14O34S

Molecular Weight

1916.2 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C83H146N14O34S/c1-52(101)92-70-76(116)73(113)56(45-98)129-79(70)126-33-9-6-17-60(104)84-25-12-28-87-64(108)22-37-123-49-83(50-124-38-23-65(109)88-29-13-26-85-61(105)18-7-10-34-127-80-71(93-53(2)102)77(117)74(114)57(46-99)130-80,51-125-39-24-66(110)89-30-14-27-86-62(106)19-8-11-35-128-81-72(94-54(3)103)78(118)75(115)58(47-100)131-81)97-68(112)20-31-90-67(111)21-36-120-41-43-122-44-42-121-40-32-91-63(107)16-5-4-15-59-69-55(48-132-59)95-82(119)96-69/h55-59,69-81,98-100,113-118H,4-51H2,1-3H3,(H,84,104)(H,85,105)(H,86,106)(H,87,108)(H,88,109)(H,89,110)(H,90,111)(H,91,107)(H,92,101)(H,93,102)(H,94,103)(H,97,112)(H2,95,96,119)/t55-,56+,57+,58+,59-,69-,70+,71+,72+,73-,74-,75-,76+,77+,78+,79+,80+,81+/m0/s1

InChI Key

NHWBOGPIUOYMOB-PFPVVHCWSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCNC(=O)CCOCCOCCOCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCNC(=O)CCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)CO)O)O

Origin of Product

United States

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